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Introduction

6-Carboxyfluorescein (6-CF) and its derivatives are powerful fluorescent tracer dyes with broad
applications in cell biology. Their utility stems from their ability to be retained within living cells,
allowing for the tracking of cell populations and the assessment of fundamental cellular
processes. This document provides detailed application notes and protocols for the use of 6-CF
and its widely used derivative, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE or
CFSE), in cell proliferation, cytotoxicity, and intracellular pH measurements.

Principle of Action

The most common form used for cell tracking, CFDA-SE, is a cell-permeable compound that is
non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups,
converting it to the fluorescent and membrane-impermeable 6-Carboxyfluorescein succinimidyl
ester (CFSE).[1][2][3] The succinimidyl ester group then covalently binds to intracellular
proteins, ensuring the dye is retained within the cell and is not transferred to neighboring cells.
[2][4] With each cell division, the CFSE fluorescence is halved, allowing for the tracking of
successive generations by flow cytometry.[5][6]

Spectral Properties
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6-CF and its derivatives are typically excited by a 488 nm laser and their fluorescence emission
is detected in the green channel.

5(6)-Carboxyfluorescein

Propert CFSE (after hydrolysis
perty (6-FAM) ( ydrolysis)
Excitation Maximum (nm) 492 - 495 ~495
Emission Maximum (nm) 514 - 517 ~517
Quantum Yield High High
Molar Extinction Coefficient -
~83,000 Not specified
(cm—iM-1)
Solubility DMSO, water (pH > 6) DMSO

Applications and Protocols
Cell Proliferation Assays

CFSE is a widely used reagent for tracking cell proliferation, particularly of lymphocytes.[7] The
progressive halving of fluorescence with each cell division allows for the quantification of cell
generations.

Experimental Protocol: Cell Proliferation Analysis by Flow Cytometry
This protocol is optimized for human lymphocytes but can be adapted for other cell types.[8]

Materials:

Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

CFDA-SE (5 mM stock in anhydrous DMSO)

Phosphate-Buffered Saline (PBS)

Fetal Bovine Serum (FBS)

Complete cell culture medium
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o Flow cytometer with a 488 nm laser
Staining Procedure:

Prepare a single-cell suspension of lymphocytes at a concentration of 20 x 10° cells/mL in
PBS containing 0.1% FBS.[8]

Add CFDA-SE to a final concentration of 1.5 uM. For other cell types, a titration to determine
the optimal concentration (typically 0.5-10 pM) is recommended.[2][8][9]

Immediately vortex gently and incubate for 8-10 minutes at room temperature or 37°C,
protected from light.[6][8]

To stop the labeling reaction, add an equal volume of pre-warmed, filtered 100% FBS and
incubate for 10 minutes at 37°C. This allows for the efflux of unincorporated dye.[8]

Wash the cells by centrifuging at 400 x g for 5 minutes. Discard the supernatant and
resuspend the cell pellet.

Repeat the wash step at least two more times with complete culture medium.[8]

A sample of the cells should be analyzed by flow cytometry immediately to determine the
initial staining intensity (Day 0).

Culture the remaining cells under desired experimental conditions.
Harvest cells at various time points and analyze by flow cytometry.
Data Analysis:

o Gate on the viable cell population using forward and side scatter.

e Analyze the CFSE fluorescence on a histogram. Each successive peak of decreasing
fluorescence intensity represents a subsequent generation of cell division.[9]
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Cytotoxicity Assays

CFSE can be used to label target cells in cytotoxicity assays, allowing for their discrimination
from effector cells (e.g., Natural Killer cells).[1] The death of target cells is then assessed using
a viability dye.

Experimental Protocol: NK Cell-Mediated Cytotoxicity Assay

This protocol describes a flow cytometry-based assay to measure the cytotoxicity of NK cells
against CFSE-labeled target cells (e.g., K562).[1][10]

Materials:

o Target cells (e.g., K562)

» Effector cells (e.g., purified NK cells or PBMCs)

e CFDA-SE (5 mM stock in anhydrous DMSO)

o Complete culture medium

e 7-Aminoactinomycin D (7-AAD) or Propidium lodide (PI) for viability staining
e Flow cytometer

Procedure:

o Target Cell Labeling:

[e]

Resuspend target cells at 1 x 10° cells/mL in serum-free medium.

o

Add CFDA-SE to a final concentration of 0.5-1 puM.[1][4]

[¢]

Incubate for 10 minutes at 37°C in the dark.[1]

o

Quench the reaction by adding 10 volumes of complete medium.[1]

[e]

Wash the cells twice with complete medium and resuspend at 1 x 10> cells/mL.[1]
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e Co-culture:

o Co-culture the CFSE-labeled target cells with effector cells at various effector-to-target
(E:T) ratios (e.g., 6.25:1, 12.5:1, 25:1).[10]

o Incubate the co-culture for 4 hours at 37°C in a CO:z incubator.[10]
 Viability Staining and Analysis:
o After incubation, centrifuge the cells and resuspend them in a staining buffer.
o Add 7-AAD or PI to identify dead cells.
o Analyze the samples immediately by flow cytometry.
Data Analysis:
o Gate on the CFSE-positive population to identify the target cells.

e Within the CFSE-positive gate, quantify the percentage of cells that are also positive for the
viability dye (7-AAD or PI). This represents the percentage of dead target cells.[1]
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Intracellular pH Measurement

Carboxyfluorescein and its derivatives, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-
carboxyfluorescein), are used as fluorescent pH indicators.[11] The fluorescence intensity of
these dyes is pH-dependent, allowing for the measurement of intracellular pH (pHi). BCECF is

particularly useful as it can be used for ratiometric measurements, which minimizes the effects

of dye concentration, photobleaching, and cell volume.[12]

Experimental Protocol: Intracellular pH Measurement with BCECF-AM
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This protocol describes the measurement of pHi in live cells using the cell-permeant BCECF-
AM ester and fluorescence microscopy.[13]

Materials:

e Cells cultured on glass-bottom dishes

e BCECF-AM (1 mM stock in anhydrous DMSO)

e Loading solution (e.g., Earle's Balanced Salt Solution - EBSS)
 Calibration buffers of known pH containing nigericin (a K*/H* ionophore)

e Fluorescence microscope with appropriate filters for ratiometric imaging (e.g., excitation at
~440 nm and ~495 nm, emission at ~535 nm)[13]

Procedure:
e Dye Loading:
o Wash cells with the loading solution.[13]
o Prepare a BCECF-AM working solution (e.g., 10 uM in loading solution).[13]
o Incubate cells with the BCECF-AM solution for 25 minutes at 37°C.[13]
e Image Acquisition:
o Mount the dish on the microscope stage.
o Acquire fluorescence images at the two excitation wavelengths.
o Calibration:

o To create a standard curve, sequentially perfuse the cells with calibration buffers of known
pH (e.g., ranging from 5.5 to 8.5) containing nigericin (e.g., 10-50 uM) to equilibrate the
intracellular and extracellular pH.[13]

o Acquire ratiometric images for each pH value.
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o Data Analysis:

o Calculate the ratio of fluorescence intensities (e.g., 495 nm / 440 nm) for each
experimental and calibration sample.

o Generate a calibration curve by plotting the fluorescence ratio against the known pH
values.

o Determine the intracellular pH of the experimental samples by interpolating their
fluorescence ratios on the calibration curve.

Quantitative Data for pH Measurement

Parameter Value Reference
BCECF pKa ~6.97
Excitation Wavelengths

) ) ~440 nm and ~495 nm [13]
(Ratiometric)
Emission Wavelength ~535 nm [13]
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Mechanism of Action of CFDA-SE
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Conclusion
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6-Carboxyfluorescein and its derivatives are invaluable tools for cell biologists and drug
development professionals. Their versatility allows for the robust and quantitative analysis of
cell proliferation, cytotoxicity, and intracellular pH. The detailed protocols and data presented in
these application notes provide a comprehensive guide for the successful implementation of
these techniques in a research setting. Careful optimization of dye concentrations and
incubation times is crucial for achieving reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-Carboxyfluorescein: A Versatile Tracer Dye for
Cellular Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8005017#6-carboxyfluorescein-as-a-tracer-dye-in-
cell-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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